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DOTA-tri(alpha-cumyl Ester) for beginners

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Compound of Interest

Compound Name: DOTA-tri(alpha-cumyl Ester)

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An In-depth Technical Guide to DOTA-tri(α -cumyl Ester)

Introduction

In the realm of nuclear medicine and molecular imaging, the precise delivery of radionuclides to target tissues is paramount for both diagnostic and therapeutic applications. This is largely achieved by conjugating these radionuclides to biologically active molecules such as peptides and antibodies. The chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a cornerstone of this technology. Its macrocyclic structure provides a highly stable coordination cage for a variety of metal ions, particularly lanthanides (e.g., ¹⁷⁷Lu) and other trivalent metals (e.g., ⁶⁸Ga, ¹¹¹In, ⁹⁰Y), ensuring minimal dissociation of the radionuclide in vivo. [1][2]

To facilitate the attachment of DOTA to biomolecules, a bifunctional approach is necessary. One part of the molecule, the DOTA cage, binds the metal ion, while a reactive functional group allows for covalent linkage to a peptide or antibody. A significant challenge in this process is the presence of four carboxylic acid groups on the DOTA molecule, which can lead to uncontrolled cross-linking and polymerization during conjugation reactions. To overcome this, a common strategy is to selectively protect three of the four carboxylic acids, leaving a single free acid for controlled conjugation. DOTA-tri(α -cumyl Ester) is a specialized bifunctional chelator that employs this protection strategy. The three α -cumyl ester groups are sterically hindered and stable under many reaction conditions, yet can be removed under specific, controlled conditions to reveal the free carboxylic acids necessary for chelation. This guide provides a technical overview of DOTA-tri(α -cumyl Ester) for researchers, scientists, and drug development professionals.



Chemical Properties and Synthesis

DOTA-tri(α -cumyl Ester) is a derivative of DOTA where three of the four carboxyl groups are protected as α -cumyl (2-phenyl-2-propyl) esters. This protection strategy provides a single free carboxylic acid for conjugation. The α -cumyl ester is known for its stability and can be cleaved via hydrogenolysis, which preserves acid-labile side chain protecting groups that may be present on a peptide.[3]

Synthesis of DOTA-Ester Derivatives

The synthesis of asymmetrically protected DOTA derivatives like DOTA-tri(α -cumyl Ester) or the more common DOTA-tris(t-Bu ester) typically involves the reaction of cyclen (1,4,7,10-tetraazacyclododecane) with a protected haloacetic acid derivative. For instance, the synthesis of DOTA-tris(t-Bu ester) has been reported with an overall yield of 92% without the need for column chromatography.[1] A similar approach would be employed for the α -cumyl ester derivative.

Quantitative Data

The following tables summarize key quantitative data for a representative protected DOTA derivative, DOTA-tris(t-Bu ester), which is structurally and functionally analogous to DOTA-tri(α -cumyl Ester). This data is provided for illustrative purposes, as specific data for the α -cumyl derivative is not widely published.

Property	Value	Reference	
Synonym	1,4,7,10- Tetraazacyclododecane-1,4,7- tris-tert-butyl acetate-10-acetic acid	[2]	
Molecular Formula	C28H52N4O8	[2]	
Molecular Weight	572.7 g/mol	[2]	

Table 1: Physicochemical Properties of DOTA-tris(t-Bu ester)



Parameter	Condition	Observation	Reference
Conjugation Efficiency	Optimized pH, buffer, and temperature	6-fold increase in efficiency	[4]
Antibody Cross-linking	Optimized conditions	3-7-fold decrease	[4]
Radiolabeling Yield	Post-conjugation and purification	Near-quantitative incorporation of ¹¹¹ In, ⁹⁰ Y, ⁶⁴ Cu, ⁶⁷ Cu	[4]
Stability of Conjugate	Stored for >1 month	Incorporation yields of ¹¹¹ In or ⁹⁰ Y can fall below 90%	[5]

Table 2: Performance Data for DOTA Conjugation and Labeling

Experimental Protocols

Protocol 1: General Conjugation of Protected DOTA to a Monoclonal Antibody (mAb)

This protocol is a generalized procedure based on established methods for conjugating DOTA derivatives to antibodies.[4][5][6]

- Activation of DOTA-tri(α-cumyl Ester):
 - Dissolve DOTA-tri(α-cumyl Ester) in a suitable organic solvent (e.g., DMF or DMSO).
 - Add a coupling agent such as N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) and a carbodiimide (e.g., EDC) to activate the free carboxylic acid, forming an active ester.
 - The reaction is typically carried out at room temperature for 1-4 hours.
- Antibody Preparation:
 - Prepare the antibody in a suitable conjugation buffer, typically a phosphate or carbonate buffer with a pH of 8.0-9.0.[6][7]



- Ensure the antibody is at a suitable concentration (e.g., 5-10 mg/mL).
- Conjugation Reaction:
 - Add the activated DOTA-ester solution to the antibody solution. The molar ratio of activated DOTA to antibody is a critical parameter and should be optimized, with ratios from 45:1 to 1000:1 being reported.[5][6]
 - Allow the reaction to proceed at room temperature with gentle stirring for 1-2 hours.[5][6]
- Purification:
 - Purify the DOTA-mAb conjugate from excess chelator and byproducts using size-exclusion chromatography (e.g., Sephadex G-50 column) or dialysis.

Protocol 2: Deprotection of α-cumyl Esters

The deprotection of the α -cumyl ester groups is performed after conjugation to the biomolecule.

- Reaction Setup:
 - Dissolve the DOTA(α -cumyl)₃-biomolecule conjugate in a suitable solvent.
 - Add a palladium catalyst (e.g., 10% Pd/C).
- Hydrogenolysis:
 - Purge the reaction vessel with hydrogen gas.
 - Stir the reaction under a hydrogen atmosphere at room temperature. The reaction time will vary depending on the substrate and should be monitored (e.g., by HPLC).
- Workup:
 - Once the reaction is complete, filter off the palladium catalyst.
 - Remove the solvent under reduced pressure to yield the deprotected DOTA-biomolecule conjugate.



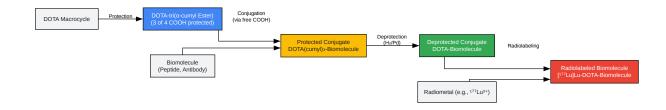
Protocol 3: Radiolabeling of DOTA-Biomolecule Conjugate

This is a general procedure for radiolabeling with a trivalent radiometal such as ¹⁷⁷Lu or ⁶⁸Ga.

- Reaction Mixture:
 - In a reaction vial, combine the purified DOTA-biomolecule conjugate dissolved in a suitable buffer (e.g., 0.2 M acetate buffer, pH 5.5).
 - Add the radiometal solution (e.g., ¹⁷⁷LuCl₃ or ⁶⁸GaCl₃).[6][8]
- Incubation:
 - Incubate the reaction mixture at an elevated temperature (e.g., 37-43°C) for a specified time (e.g., 30-60 minutes).[6]
- Quality Control:
 - Determine the radiochemical purity of the final product using methods such as instant thinlayer chromatography (ITLC) or high-performance liquid chromatography (HPLC).

Visualizations

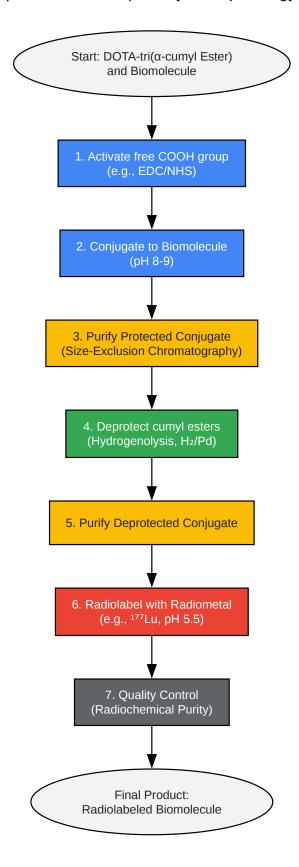
The following diagrams illustrate the logical and experimental workflows associated with the use of DOTA-tri(α -cumyl Ester).





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Caption: Logical relationship of the DOTA-tri(α -cumyl Ester) strategy.





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Caption: Experimental workflow for preparing a radiolabeled biomolecule.

Conclusion

DOTA-tri(α -cumyl Ester) represents a sophisticated tool in the design and synthesis of radiopharmaceuticals. By employing a robust protection strategy, it allows for the site-specific and controlled conjugation of the DOTA chelator to sensitive biomolecules, minimizing undesirable side reactions. The ability to deprotect the ester groups under specific conditions post-conjugation ensures that the powerful chelating properties of DOTA are available for stable radionuclide incorporation. This approach is integral to the development of next-generation targeted radiodiagnostic and radiotherapeutic agents, facilitating the production of well-defined and highly pure conjugates essential for clinical translation.

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